molecular formula C14H20N2O B497086 N-(3,5-dimethylphenyl)piperidine-1-carboxamide CAS No. 201408-82-4

N-(3,5-dimethylphenyl)piperidine-1-carboxamide

Cat. No.: B497086
CAS No.: 201408-82-4
M. Wt: 232.32g/mol
InChI Key: WBFSLILZBZAPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,5-dimethylphenyl)piperidine-1-carboxamide” is a compound that is related to a class of drugs known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of levobupivacaine hydrochloride started with the readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material . Utilizing l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride was obtained with high purity .

Scientific Research Applications

  • Skeletal Muscle Sodium Channel Blockers : Catalano et al. (2008) studied analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, which were found to be potent skeletal muscle sodium channel blockers. These compounds showed increased potency and use-dependent block compared to tocainide, indicating potential as antimyotonic agents (Catalano et al., 2008).

  • Targeting Urokinase Receptor for Cancer Treatment : Wang et al. (2011) identified N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69) through virtual screening targeting the urokinase receptor. The compound inhibited breast cancer cell invasion, migration, adhesion, and angiogenesis, showing potential in breast cancer treatment (Wang et al., 2011).

  • Cannabinoid Receptor Interactions : Research by Shim et al. (2002) on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed insights into molecular interactions with the CB1 cannabinoid receptor. This work contributes to the understanding of cannabinoid receptor antagonists (Shim et al., 2002).

  • Antagonists for Cannabinoid Receptors : Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The study focused on the structural requirements for potent and selective antagonistic activity, providing a foundation for developing pharmacological probes (Lan et al., 1999).

  • Synthesis of Ropivacaine Hydrochloride : Xiaobin (2012) and Jiao & Jia-bin (2006) reported on the synthesis of Ropivacaine Hydrochloride, a local anesthetic, from compounds related to N-(3,5-dimethylphenyl)piperidine-1-carboxamide. These studies contribute to the pharmaceutical manufacturing processes (Fu Xiaobin, 2012); (Ye Jiao & Guo Jia-bin, 2006).

  • Allosteric Modulation of CB1 : Khurana et al. (2014) investigated indole-2-carboxamides, revealing key structural requirements for allosteric modulation of CB1. This research is crucial in understanding how to modulate cannabinoid receptors for potential therapeutic applications (Khurana et al., 2014).

  • Anti-Inflammatory Properties : Vinaya et al. (2009) synthesized and evaluated the anti-inflammatory activity of novel carboxamide derivatives, including those based on the piperidine nucleus. This research contributes to the development of new anti-inflammatory drugs (Vinaya et al., 2009).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)15-14(17)16-6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFSLILZBZAPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Customer
Q & A

Q1: How does N-(3,5-dimethylphenyl)piperidine-1-carboxamide interact with its target and what are the downstream effects?

A1: this compound, specifically the hydrochloride salt referred to as AP163 in the research, acts as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) []. While the exact mechanisms are still being investigated, TAAR1 activation has been linked to the modulation of dopaminergic activity in the brain []. In the context of psychotic disorders, which are often characterized by increased dopaminergic function, AP163's agonistic activity on TAAR1 could potentially help regulate dopamine levels, leading to a reduction in symptoms. This is supported by the study's findings where AP163 demonstrated a dose-dependent reduction in hyperlocomotion in a rat model of dopamine-dependent hyperactivity [].

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how do structural modifications impact its activity?

A2: The research highlights that the 4-(2-aminoethyl)piperidine core of this compound is crucial for its TAAR1 agonistic activity []. While the specific SAR details weren't extensively discussed in this paper, the researchers mention developing structure-activity relationship generalizations based on synthesized analogs []. These generalizations, supported by molecular modeling with the TAAR1 crystal structure, suggest that modifications to this core structure could significantly impact the compound's binding affinity and functional activity at the TAAR1 receptor [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.